1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)-
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Overview
Description
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)- is a bioactive chemical.
Scientific Research Applications
Chemical Reactions and Synthesis
- 1,3-Dioxane derivatives, including 4-methyl-2-(2-phenylethenyl)-1,3-dioxane, are involved in various chemical reactions. For instance, they can undergo cycloaddition reactions to yield nitrone-type 1,3-dipolar cycloadducts, which are significant in synthetic chemistry (Shimizu et al., 1985).
Synthesis Methods
- Research has been conducted on the synthesis of 2-phenylethynyl-1,3-dioxanes, including methods for their hydrolysis. These methods are crucial for generating specific 1,3-dioxane derivatives for various applications (Kosulina & Kul'nevich, 1996).
Materials Science
- In materials science, 1,3-dioxane derivatives have been used as components in liquid-crystalline dielectrics. These materials are key in developing advanced electronic and optical devices (Roman, 2009).
Pharmacological and Structural Studies
- The structural investigation of 1,3-dioxanes, including the methyl-substituted derivatives, is significant due to their pharmacological properties and applications in organic synthesis. Understanding their conformational behavior is essential for designing effective pharmaceuticals and synthetic routes (Kuznetsov, Kuramshina, & Bochkor, 2009).
Environmental Applications
- 1,4-Dioxane, a related compound, has been studied for its environmental impact, particularly in water treatment. Advanced oxidation technologies have shown promise in effectively removing these compounds from water, highlighting their significance in environmental remediation (Vescovi, Coleman, & Amal, 2010).
Fermentation and Extraction Processes
- The extraction of 1,3-propanediol from dilute solutions using 1,3-dioxane derivatives indicates the utility of these compounds in industrial fermentation and extraction processes. This method demonstrates an effective way to separate compounds from aqueous solutions (Liu Dehua, 2001).
Properties
CAS No. |
5420-98-4 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-11-9-10-14-13(15-11)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3/b8-7+ |
InChI Key |
LSEPTNAIKXLPFK-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CCOC(O1)/C=C/C2=CC=CC=C2 |
SMILES |
CC1CCOC(O1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCOC(O1)C=CC2=CC=CC=C2 |
Appearance |
Solid powder |
5420-98-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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